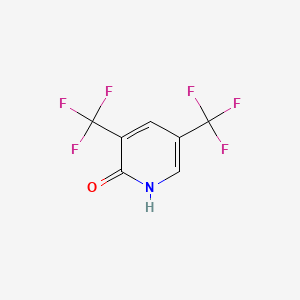

3,5-Bis(trifluoromethyl)pyridin-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-4(7(11,12)13)5(15)14-2-3/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSJDZMIJFAEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38609-76-6 | |

| Record name | 3,5-bis(trifluoromethyl)pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Bis Trifluoromethyl Pyridin 2 Ol

Direct Fluorination Strategies for Pyridin-2-ol Derivatives

Direct fluorination presents a straightforward approach to introduce trifluoromethyl groups onto a pyridin-2-ol backbone. This method involves the direct reaction of a pyridin-2-ol derivative with a suitable fluorinating agent. The success of this strategy hinges on controlling the regioselectivity of the reaction to ensure the trifluoromethyl groups are introduced at the desired 3 and 5 positions.

Regioselective Trifluoromethylation Protocols

Achieving regioselectivity in the direct trifluoromethylation of pyridines can be challenging due to the inherent reactivity of the pyridine (B92270) ring. chemistryviews.org However, researchers have developed protocols to control the position of trifluoromethylation. For pyridine derivatives, methods for selective nucleophilic trifluoromethylation at the 2- and 4-positions are known. chemistryviews.org More recently, a method for 3-position-selective C(sp²)-H trifluoromethylation of pyridine derivatives has been developed, which involves a hydrosilylation reaction to activate the substrate followed by a reaction with a nucleophilic CF3 source. chemistryviews.org This approach has shown high regioselectivity and moderate to high yields for a variety of quinoline (B57606) and pyridine derivatives. chemistryviews.org

Optimization of Fluorinating Agents and Reaction Conditions

The choice of fluorinating agent and the optimization of reaction conditions are critical for the success of direct fluorination strategies. A variety of N-F fluorinating agents, known for their ease of handling, have been developed. nih.gov These include reagents like Selectfluor®, which is a non-hygroscopic and stable crystalline solid. beilstein-journals.org The fluorination of pyridine derivatives can be achieved using elemental fluorine (F2) diluted with nitrogen (N2) in the presence of a non-nucleophilic anion salt. nih.gov The reaction conditions, such as temperature and solvent, must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. For instance, the fluorination of 1,2-dihydropyridines with Selectfluor® is optimally performed in acetonitrile (B52724) at 0 °C under an argon atmosphere. nih.gov

Substitution Reaction Pathways

Substitution reactions provide an alternative and often more controlled route to 3,5-bis(trifluoromethyl)pyridin-2-ol. These methods typically start with a pre-functionalized pyridine ring and introduce the trifluoromethyl groups through substitution of existing atoms or groups.

Transformations from Halogenated Pyridine Precursors (e.g., 2-hydroxy-3-bromopyridine)

One common strategy involves the use of halogenated pyridine precursors, such as 2-hydroxy-3-bromopyridine. smolecule.com The halogen atoms on the pyridine ring serve as reactive sites for the introduction of trifluoromethyl groups. This can be achieved by reacting the halogenated precursor with a trifluoromethylating agent. For example, trifluoromethyl copper can be used to introduce a trifluoromethyl group via substitution of bromo- and iodopyridines. nih.gov This approach allows for a more controlled synthesis as the position of the incoming trifluoromethyl group is dictated by the initial halogenation pattern of the precursor.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) reactions are another viable pathway for the synthesis of trifluoromethylated pyridines. In this approach, a nucleophilic trifluoromethyl source attacks an electron-deficient pyridine ring, displacing a leaving group. The electron-withdrawing nature of the trifluoromethyl groups facilitates such reactions. smolecule.com While direct nucleophilic trifluoromethylation at the 3-position of pyridines has been challenging, activation of the pyridine ring, for instance through the formation of an N-methylpyridine quaternary ammonium (B1175870) salt, can enable this transformation. nih.gov

Multi-Step Synthesis Routes and Intermediate Derivatization

Sequential Functionalization Strategies

Sequential functionalization involves the stepwise introduction of the desired functional groups onto a pre-existing pyridine or pyridin-2-ol core. A common and industrially relevant approach for the synthesis of trifluoromethylated pyridines is the halogen exchange reaction on a trichloromethyl-substituted pyridine precursor. nih.govjst.go.jp This method is a cornerstone in the production of many trifluoromethylpyridine derivatives used in agrochemicals. nih.gov

A plausible sequential synthesis for this compound would commence with a substituted 3,5-dimethylpyridin-2-ol. The synthesis would proceed through the following key transformations:

Chlorination: The methyl groups at the C3 and C5 positions are exhaustively chlorinated to yield 3,5-bis(trichloromethyl)pyridin-2-ol. This radical substitution is typically carried out using chlorine gas under UV irradiation or with other radical initiators.

Fluorination: The trichloromethyl groups are then converted to trifluoromethyl groups via a halogen exchange (Halex) reaction. This is commonly achieved using hydrogen fluoride (B91410) (HF) or other fluorinating agents like antimony trifluoride (SbF₃). jst.go.jp This step is often conducted under high pressure and temperature. google.com

Table 1: Sequential Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 3,5-Dimethylpyridin-2-ol | Cl₂, UV light or radical initiator | 3,5-Bis(trichloromethyl)pyridin-2-ol |

This sequential approach benefits from the availability of simple starting materials. However, the harsh conditions required for the chlorination and fluorination steps can sometimes lead to side reactions and may not be compatible with sensitive functional groups.

Another sequential approach involves the direct C-H trifluoromethylation of the pyridone ring. Recent advances in photoredox catalysis have enabled the direct introduction of trifluoromethyl groups onto N-heteroarenes. acs.org While a direct di-trifluoromethylation of pyridin-2-ol at the 3 and 5 positions in a single step is challenging due to the deactivating effect of the first trifluoromethyl group, a stepwise approach could be envisioned. This might involve the initial trifluoromethylation of a suitably activated pyridin-2-ol derivative, followed by a second trifluoromethylation step under optimized conditions.

Convergent and Divergent Synthetic Pathways

Convergent and divergent strategies offer alternative and often more flexible routes to highly substituted pyridin-2-ones. These methods involve the construction of the pyridine ring from smaller, functionalized fragments.

Convergent Synthesis:

A convergent synthesis would involve the coupling of two or more building blocks that already contain the necessary functionalities. For the synthesis of this compound, a potential convergent strategy would be the condensation of a precursor containing one trifluoromethyl group with another fragment to form the pyridone ring, followed by the introduction of the second trifluoromethyl group.

A more advanced convergent approach is the use of cycloaddition reactions, such as the Diels-Alder reaction, to construct the pyridone ring. researchgate.netnih.govrsc.orgresearchgate.net In this scenario, a 1,3-diazadiene bearing a trifluoromethyl group could react with a dienophile also containing a trifluoromethyl group. Subsequent aromatization would lead to the desired di-trifluoromethylated pyridin-2-ol. The challenge in such an approach lies in the synthesis of the appropriately substituted diene and dienophile precursors and controlling the regioselectivity of the cycloaddition.

Divergent Synthesis:

A divergent strategy would start from a common intermediate that can be selectively functionalized to produce a variety of derivatives, including the target compound. For instance, a di-halogenated pyridin-2-ol could serve as a versatile intermediate. From this common precursor, one could selectively introduce the trifluoromethyl groups.

An example of a divergent approach could start with 3,5-dibromo-2-methoxypyridine. This intermediate could undergo a palladium-catalyzed cross-coupling reaction with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a suitable catalyst system, to introduce the two trifluoromethyl groups. The final step would be the deprotection of the methoxy (B1213986) group to yield the desired pyridin-2-ol.

Table 2: Exemplary Divergent Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 3,5-Dibromo-2-methoxypyridine | TMSCF₃, Pd catalyst, ligand | 2-Methoxy-3,5-bis(trifluoromethyl)pyridine |

This divergent strategy offers the flexibility to introduce different functional groups at the 3 and 5 positions by using different coupling partners, making it a powerful tool for generating a library of related compounds for structure-activity relationship studies.

Reactivity and Transformation Studies of 3,5 Bis Trifluoromethyl Pyridin 2 Ol

Electrophilic Reactions of the Pyridine (B92270) Ring

Influence of Trifluoromethyl Groups on Electrophilic Aromatic Substitution

The two trifluoromethyl (-CF₃) groups on the pyridine ring of 3,5-bis(trifluoromethyl)pyridin-2-ol exert a profound influence on its reactivity towards electrophiles. Trifluoromethyl groups are among the strongest electron-withdrawing groups, and their presence at the 3 and 5 positions significantly deactivates the pyridine ring to electrophilic aromatic substitution (EAS). youtube.comwikipedia.orgquora.com This deactivation arises from the inductive effect of the highly electronegative fluorine atoms, which polarizes the C-F bonds and draws electron density away from the aromatic system.

The pyridine nitrogen atom itself is inherently electron-withdrawing, further contributing to the electron-deficient nature of the ring. youtube.comwikipedia.orgquora.com Consequently, the pyridine ring in this compound is exceptionally resistant to attack by electrophiles. Standard electrophilic aromatic substitution reactions, such as nitration and halogenation, are therefore expected to require harsh reaction conditions to proceed, if at all. The electron-poor nature of the ring makes it a poor nucleophile, unable to readily attack common electrophiles.

Regioselectivity in Electrophilic Functionalization

Due to the strong deactivating nature of the trifluoromethyl groups, electrophilic aromatic substitution on this compound is not commonly reported in the literature. However, based on the directing effects of the existing substituents, a prediction of the regioselectivity can be made. The trifluoromethyl groups are meta-directing, while the hydroxyl group (in its pyridin-2-one tautomeric form) is ortho- and para-directing.

Nucleophilic Transformations of the Hydroxyl Group

Hydroxyl Group as a Leaving Group in Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions at the C2 position. This is typically achieved by activation of the hydroxyl group, for example, through conversion to a sulfonate ester (e.g., tosylate or mesylate) or by using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Once activated, the C2 position becomes susceptible to attack by a variety of nucleophiles. For instance, treatment with a chlorinating agent can replace the hydroxyl group with a chlorine atom, forming 2-chloro-3,5-bis(trifluoromethyl)pyridine. This transformation is a key step in the synthesis of various derivatives. chemicalbook.com The electron-withdrawing nature of the trifluoromethyl groups enhances the electrophilicity of the C2 carbon, making it more prone to nucleophilic attack.

Table 1: Nucleophilic Substitution of the Activated Hydroxyl Group

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 5-nitro-3-(trifluoromethyl)pyridin-2-ol | SOCl₂, DMF (cat.) | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | 86 | chemicalbook.com |

Note: Data for a closely related compound is provided to illustrate the principle of the reaction.

Formation of Ethers and Esters

The hydroxyl group of this compound can undergo O-alkylation and O-acylation to form the corresponding ethers and esters. These reactions typically proceed under basic conditions, where the hydroxyl group is deprotonated to form a more nucleophilic pyridin-2-olate anion.

O-Alkylation (Ether Formation):

The formation of ethers can be achieved by reacting the sodium or potassium salt of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide). The pyridin-2-olate acts as a nucleophile, displacing the halide to form the O-alkylated product.

O-Acylation (Ester Formation):

Similarly, esters can be synthesized by reacting the pyridin-2-ol with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine). The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.

While specific examples for this compound are not extensively documented in readily available literature, these are standard transformations for pyridin-2-ones. The reactivity would be influenced by the electronic effects of the trifluoromethyl groups.

Oxidation and Reduction Processes

The pyridine ring and the trifluoromethyl groups of this compound are generally stable to common oxidizing and reducing agents. However, under specific conditions, transformations can occur.

Oxidation:

Pyridine derivatives can be oxidized to their corresponding N-oxides. wikipedia.org This is often achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. wikipedia.org Specific studies on the N-oxidation of this compound are not detailed in the available literature.

Reduction:

The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation. rsc.orgasianpubs.orgresearchgate.net This typically requires a catalyst such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) and high pressures of hydrogen gas. rsc.orgasianpubs.orgresearchgate.net The electron-withdrawing trifluoromethyl groups can make the hydrogenation of the pyridine ring more challenging, potentially requiring more forcing reaction conditions. The hydroxyl group may also influence the course of the reduction.

Table 2: Catalytic Hydrogenation of Substituted Pyridines

| Substrate | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | 50-70 bar H₂ | Substituted Piperidines | - | asianpubs.org |

| Functionalized Pyridines | Rh₂O₃ | TFE | 5 bar H₂, 40 °C | Functionalized Piperidines | >99 | rsc.org |

Note: This table provides general conditions for the hydrogenation of substituted pyridines to illustrate the methodology.

Pyridine N-Oxide Formation

The oxidation of the pyridine nitrogen atom to form an N-oxide is a common transformation for pyridine derivatives. This reaction is anticipated for this compound, which can undergo oxidation to yield the corresponding pyridine N-oxide. smolecule.com The N-oxide functionality introduces a unique reactivity pattern, as the N-O bond can act as an electron-donating group, influencing subsequent reactions.

The formation of pyridine N-oxides is typically achieved using oxidizing agents such as peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. Other reagents like hydrogen peroxide in acetic acid or in the presence of a catalyst like methyltrioxorhenium (MTO) are also employed for the N-oxidation of pyridines. arkat-usa.org The general mechanism involves the electrophilic attack of the oxygen atom of the oxidizing agent on the lone pair of electrons of the pyridine nitrogen.

Table 1: Plausible Reaction Conditions for the Formation of this compound N-oxide

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Product |

| m-CPBA | Dichloromethane | 0 - 25 | 2 - 12 | This compound N-oxide |

| H₂O₂ / Acetic Acid | Acetic Acid | 70 - 80 | 4 - 24 | This compound N-oxide |

| H₂O₂ / MTO (cat.) | Dichloromethane | 25 | 1 - 6 | This compound N-oxide |

Hydrogenation and Dehydrogenation Studies

The hydrogenation of pyridine rings to form piperidines is a well-established transformation, typically requiring a catalyst and a hydrogen source. liverpool.ac.uk For substituted pyridines, this reaction can lead to a variety of stereoisomers depending on the substitution pattern and the catalyst used. Common catalysts for pyridine hydrogenation include platinum oxide (PtO₂), rhodium on carbon, and palladium on carbon. liverpool.ac.ukresearchgate.net These reactions often necessitate harsh conditions, such as high pressure and elevated temperatures. researchgate.net

In the case of 2-hydroxypyridines, hydrogenation can lead to the formation of δ-lactams rather than 2-hydroxypiperidines, a transformation attributed to amide-iminol tautomerization. liverpool.ac.uk Given this precedent, the hydrogenation of this compound would likely yield 3,5-bis(trifluoromethyl)piperidin-2-one.

Conversely, the dehydrogenation of piperidines to pyridines is also a significant reaction. For instance, piperidine can be catalytically dehydrogenated to pyridine by passing its vapor with hydrogen over a platinum or palladium catalyst on a silica gel support at temperatures between 200-500 °C. google.com

Specific studies on the hydrogenation of this compound or the dehydrogenation of its corresponding piperidine derivative were not found in the surveyed literature. However, based on general knowledge, a summary of plausible hydrogenation outcomes is presented in Table 2.

Table 2: Potential Products from the Hydrogenation of this compound

| Catalyst | Hydrogen Pressure (bar) | Solvent | Temperature (°C) | Potential Product |

| PtO₂ | 50 - 70 | Acetic Acid | 25 | 3,5-Bis(trifluoromethyl)piperidin-2-one |

| Rh₂O₃ | 5 | Trifluoroethanol | 40 | 3,5-Bis(trifluoromethyl)piperidin-2-one |

| Pd/C | 50 - 100 | Ethanol | 80 - 120 | 3,5-Bis(trifluoromethyl)piperidin-2-one |

Mechanistic Investigations of Chemical Transformations

Detailed mechanistic studies on the chemical transformations of this compound are not extensively reported. However, insights can be drawn from general principles of pyridine and pyridine N-oxide chemistry.

Reaction Pathway Elucidation

The elucidation of reaction pathways for transformations involving substituted pyridines often involves a combination of experimental and computational methods. For instance, in the formation of 2-substituted pyridines from pyridine N-oxides, the reaction mechanism can proceed through an activated pyridine complex. semanticscholar.org

In the context of N-oxide formation from this compound, the pathway would involve the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. The electron-withdrawing nature of the trifluoromethyl groups would decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions compared to electron-rich pyridines.

For hydrogenation, the mechanism is generally understood to involve the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The presence of the hydroxyl group and the trifluoromethyl groups would influence the regioselectivity and stereoselectivity of the hydrogen addition. Density functional theory (DFT) calculations on the hydrodenitrogenation of pyridine have shown that the initial steps involve the stepwise hydrogenation of the pyridine ring to piperidine. scholaris.ca

Kinetic Studies and Rate Determining Steps

Kinetic studies are crucial for understanding reaction mechanisms and identifying the rate-determining step. libretexts.orgyoutube.com For reactions involving this compound, no specific kinetic data has been reported. However, general principles can be applied.

In the N-oxidation of pyridines, the rate of reaction would be dependent on the concentration of both the pyridine derivative and the oxidizing agent. The electron-withdrawing trifluoromethyl groups on this compound would be expected to decrease the reaction rate compared to unsubstituted pyridine due to the reduced nucleophilicity of the nitrogen atom.

For catalytic hydrogenation, the rate is influenced by factors such as substrate concentration, hydrogen pressure, catalyst loading, and temperature. The rate-determining step in the hydrogenation of pyridine has been proposed to be the addition of the first hydrogen atom to the aromatic ring. utwente.nl The strong electron-withdrawing effect of the trifluoromethyl groups in this compound could influence the adsorption of the molecule onto the catalyst surface and the subsequent hydrogenation steps.

The dehydrogenation of piperidine has been found to have a negative order with respect to hydrogen partial pressure, suggesting that hydrogen inhibits the reaction. utwente.nl The rate-determining step in this process is considered to be the initial C-H bond cleavage. utwente.nl

Role of 3,5 Bis Trifluoromethyl Pyridin 2 Ol in Catalysis and Coordination Chemistry

Ligand Design and Application in Transition Metal Catalysis

The rational design of ligands is a cornerstone of modern catalysis. The electronic and steric environment of a metal catalyst, dictated by its coordinating ligands, governs its activity, stability, and selectivity. 3,5-Bis(trifluoromethyl)pyridin-2-ol has proven to be a highly effective ligand scaffold in this context, primarily owing to the strong electron-withdrawing nature of its two trifluoromethyl (CF3) groups and the coordinating ability of the pyridin-2-ol moiety.

Application as an External Ligand in C-H Functionalization

One of the most significant applications of this compound is as an external ligand in transition metal-catalyzed C-H functionalization reactions. These reactions, which involve the direct conversion of a C-H bond into a C-C or C-heteroatom bond, represent a paradigm shift in organic synthesis towards greater atom and step economy. The use of 2-pyridone ligands, such as this compound, has been shown to accelerate palladium-catalyzed C-H activation reactions and enhance their selectivity. nih.gov

In the context of non-directed C-H functionalization, where the inherent reactivity of the substrate dictates the site of reaction, this compound has been instrumental. For instance, in the palladium-catalyzed C-H olefination of arenes with α-trifluoromethyl styrene (B11656) derivatives, the application of 2-pyridone ligands, including the trifluoromethylated variant, significantly improves both the yield and selectivity of the alkenylation reaction. nih.govresearchgate.net

Ligand-Enabled Regioselectivity and Site-Selectivity Control

A key challenge in C-H functionalization is controlling the regioselectivity, that is, directing the reaction to a specific C-H bond among many. This compound has demonstrated remarkable efficacy in steering the regiochemical outcome of these transformations. The trifluoromethyl groups on the pyridone ring play a crucial role in tuning the metal-binding affinity and influencing the steric environment around the catalytic center, thereby enabling high regioselectivity.

The ability of 2-pyridone ligands to control regioselectivity is particularly evident in remote C-H activation, where a C-H bond distant from the initial point of coordination is functionalized. For example, in the meta-C-H olefination of biphenyl (B1667301) nitrile derivatives, the 2-pyridone ligand is critical for improving both reactivity and meta-selectivity. nih.gov This ligand-controlled regioselectivity is a significant advancement, as it allows for the functionalization of positions that are often difficult to access through traditional methods. nih.gov

Electronic and Steric Effects of the Ligand Scaffold

The efficacy of this compound as a ligand is a direct consequence of the potent electronic and steric effects imparted by the two trifluoromethyl groups. The CF3 group is a strong electron-withdrawing group, which has several important implications for the catalytic cycle. nih.gov By rendering the pyridine (B92270) ring electron-deficient, the ligand can modulate the electronic properties of the metal center, which in turn influences the rates of key elementary steps such as C-H activation and reductive elimination.

From a steric perspective, the bulky trifluoromethyl groups can create a defined pocket around the metal center. This steric hindrance can influence substrate approach and orientation, thereby playing a crucial role in determining the regioselectivity of the C-H functionalization. nih.gov The interplay of these electronic and steric factors is fundamental to the ligand's ability to control and enhance catalytic transformations.

Specific Catalytic Systems and Methodologies

The utility of this compound is best illustrated through its application in specific catalytic systems. This section highlights its role in palladium-catalyzed C-H olefination of arenes and transition metal-catalyzed remote C-H activation.

Palladium-Catalyzed C-H Olefination of Arenes

The palladium-catalyzed olefination of arenes, also known as the Fujiwara-Morita reaction, is a powerful tool for the formation of carbon-carbon bonds. The use of 2-pyridone ligands has been shown to significantly enhance the efficiency and scope of this reaction, particularly in non-directed C-H functionalization scenarios. nih.govresearchgate.net

In a study on the palladium-catalyzed non-directed C-H functionalization of simple arenes with α-trifluoromethyl styrene derivatives, a range of 2-pyridone ligands were screened. The results demonstrated that these ligands, including those with trifluoromethyl substituents, led to increased yields and selectivities. researchgate.net The table below summarizes the scope of this transformation with various arenes and α-trifluoromethyl styrenes, showcasing the effectiveness of the 2-pyridone ligand system. researchgate.net

| Arene | Olefin | Product | Yield (%) |

|---|---|---|---|

| Benzene | α-Trifluoromethylstyrene | (E)-(3,3,3-trifluoroprop-1-ene-1,2-diyl)dibenzene | 75 |

| Toluene | α-Trifluoromethylstyrene | (E)-1-(3,3,3-trifluoro-1-phenylprop-1-en-2-yl)toluene | 82 (o:m:p = 1:2:1) |

| Anisole | α-Trifluoromethylstyrene | (E)-1-methoxy-4-(3,3,3-trifluoro-1-phenylprop-1-en-2-yl)benzene | 65 (para-selective) |

| Fluorobenzene | α-Trifluoromethylstyrene | (E)-1-fluoro-4-(3,3,3-trifluoro-1-phenylprop-1-en-2-yl)benzene | 78 (para-selective) |

| Chlorobenzene | α-Trifluoromethylstyrene | (E)-1-chloro-4-(3,3,3-trifluoro-1-phenylprop-1-en-2-yl)benzene | 72 (para-selective) |

| Naphthalene | α-Trifluoromethylstyrene | (E)-1-(3,3,3-trifluoro-1-phenylprop-1-en-2-yl)naphthalene | 94 |

Data adapted from studies on 2-pyridone ligand-assisted palladium-catalyzed C-H olefination. researchgate.net

Transition Metal-Catalyzed Remote C-H Activation

The ability to functionalize C-H bonds at positions remote from a directing group is a significant challenge in organic synthesis. The development of ligands that can facilitate such transformations is therefore of high importance. 2-Pyridone ligands, including this compound, have been shown to be effective in promoting remote C-H activation. nih.gov

In the palladium-catalyzed meta-C-H olefination of 2-cyanobiphenyl derivatives, the use of a modified 2-pyridone ligand was found to be crucial for achieving high reactivity and meta-selectivity. nih.gov Computational studies have suggested that a ligand-containing dimeric transition state is responsible for this observed selectivity. nih.gov The following table illustrates the scope of this remote C-H olefination with various substituted 2-cyanobiphenyls. nih.gov

| Substrate (2-Cyanobiphenyl derivative) | Olefin | Product (meta-olefinated) | Yield (%) | meta:other ratio |

|---|---|---|---|---|

| 2-Cyanobiphenyl | n-Butyl acrylate | n-Butyl (E)-3-(2'-cyano-[1,1'-biphenyl]-3-yl)acrylate | 65 | 10:1 |

| 4'-Methyl-2-cyanobiphenyl | n-Butyl acrylate | n-Butyl (E)-3-(2'-cyano-4-methyl-[1,1'-biphenyl]-3-yl)acrylate | 72 | 12:1 |

| 4'-Methoxy-2-cyanobiphenyl | n-Butyl acrylate | n-Butyl (E)-3-(2'-cyano-4-methoxy-[1,1'-biphenyl]-3-yl)acrylate | 68 | 15:1 |

| 4'-Fluoro-2-cyanobiphenyl | n-Butyl acrylate | n-Butyl (E)-3-(2'-cyano-4-fluoro-[1,1'-biphenyl]-3-yl)acrylate | 60 | 9:1 |

| 2-Cyanobiphenyl | Styrene | (E)-2'-(3-styryl-[1,1'-biphenyl]-2-yl)acetonitrile | 55 | 8:1 |

Data synthesized from studies on 2-pyridone ligand-enabled remote C-H olefination. nih.gov

Applications in Dehydrogenative Lactonization

Role in Thioarylation and Selenoarylation Reactions

Similarly, a thorough review of available scientific literature did not reveal specific studies detailing the role of this compound in either thioarylation or selenoarylation reactions. Although ligands containing the pyridin-2-ol scaffold are known to participate in various cross-coupling reactions, the specific application of this doubly trifluoromethylated derivative in these particular C-S and C-Se bond-forming reactions has not been explicitly documented in the searched sources.

Metal Complex Formation and Characterization for Catalytic Studies

The ability of this compound to act as a ligand in coordination chemistry is recognized, with studies indicating it can form complexes with a variety of metal ions. This interaction is considered a key aspect of its potential utility in catalysis. smolecule.com The characterization of these metal complexes is crucial for understanding their stability, structure, and subsequent catalytic behavior. smolecule.com

Complexation with Various Metal Ions (e.g., Palladium, Copper)

While general statements suggest that this compound can form complexes with various metal ions, including palladium and copper, specific research articles detailing the synthesis and isolation of discrete palladium or copper complexes with this particular ligand are not prevalent in the public domain. The broader class of trifluoromethyl-substituted pyridine compounds has been explored in coordination chemistry with these metals, but specific data for the title compound is sparse.

Spectroscopic Techniques for Binding Mode Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry in context of binding)

The elucidation of the binding modes and stability of metal complexes involving this compound is often pursued using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. smolecule.com These methods are instrumental in confirming the coordination of the ligand to the metal center and understanding the structural details of the resulting complex. However, specific NMR spectral data or mass spectrometry fragmentation patterns for palladium or copper complexes of this compound are not detailed in the available literature, precluding the creation of specific data tables for these complexes.

Advanced Synthetic Applications and Derivatization of 3,5 Bis Trifluoromethyl Pyridin 2 Ol

A Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the trifluoromethyl groups on the pyridine (B92270) ring significantly influences its reactivity, making 3,5-bis(trifluoromethyl)pyridin-2-ol an important intermediate for the synthesis of a range of complex organic molecules. This compound serves as a foundational element for constructing more elaborate molecular architectures with potential applications in pharmaceuticals and crop protection. smolecule.com

A Building Block for Heterocyclic Frameworks

As a functionalized pyridine, this compound is a valuable starting material for the construction of various heterocyclic frameworks. The inherent reactivity of the pyridine ring, coupled with the activating effect of the trifluoromethyl groups, allows for its elaboration into more complex heterocyclic systems. This compound is a key intermediate in the production of certain agrochemicals, highlighting its utility in building specialized molecular structures. smolecule.com

A significant application of this compound is its role as a precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), a crucial intermediate in the synthesis of several crop-protection products. This transformation underscores the importance of this compound as a foundational building block in the agrochemical industry. nih.gov

Integration into Polycyclic and Fused Ring Systems

While direct examples of this compound being integrated into polycyclic and fused ring systems are not extensively detailed in readily available literature, the chemistry of related trifluoromethylated pyridines suggests a high potential for such applications. The functional groups present on the molecule, namely the hydroxyl group and the activated pyridine ring, provide handles for annulation reactions to form fused heterocyclic systems. For instance, the synthesis of furo[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and thieno[2,3-b]pyridines often involves the use of functionalized pyridine precursors. doi.org The principles demonstrated in the synthesis of these fused systems could foreseeably be applied to derivatives of this compound.

Further Functionalization of the Pyridine Core

The electron-deficient nature of the pyridine ring in this compound, a consequence of the two trifluoromethyl substituents, governs its reactivity and opens avenues for further functionalization. smolecule.com

Introduction of Diverse Substituents

The hydroxyl group at the 2-position can be converted into a better leaving group, facilitating nucleophilic substitution reactions to introduce a variety of substituents at this position. Furthermore, the pyridine ring itself can undergo reactions with electrophiles, allowing for the introduction of additional functional groups. smolecule.com The presence of the trifluoromethyl groups directs these substitutions to specific positions on the ring, offering a degree of regiochemical control.

For example, the conversion to 2,3-dichloro-5-(trifluoromethyl)pyridine involves the replacement of the hydroxyl group and the addition of a chlorine atom to the ring, demonstrating that multiple substituents can be introduced. nih.gov

Stereoselective Derivatization

The current body of scientific literature does not provide specific examples of stereoselective derivatization directly involving this compound. However, the principles of stereoselective synthesis are broadly applicable in organic chemistry. Should a chiral center be introduced into a molecule derived from this pyridine, subsequent reactions could be controlled to favor the formation of a specific stereoisomer. The development of chiral catalysts and reagents continues to expand the possibilities for stereoselective transformations on a wide range of substrates, including functionalized heterocycles.

Synthesis of Novel Trifluoromethylated Heterocyclic Derivatives

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel heterocyclic derivatives containing the trifluoromethyl motif. The trifluoromethyl group is a highly sought-after substituent in medicinal and agrochemical research due to its ability to enhance properties such as metabolic stability and binding affinity.

A pertinent example, demonstrating the synthetic potential of a closely related scaffold, is the synthesis of novel 1,2,3-triazole-bis(trifluoromethyl)phenyl-pyridine hybrids. This synthesis utilized a palladium-catalyzed cross-coupling reaction to link a pyridine unit with a bis(trifluoromethyl)phenyl moiety, followed by a "click chemistry" approach to introduce the triazole ring. This research highlights a pathway for elaborating trifluoromethylated pyridine cores into more complex, hybrid heterocyclic systems.

Design and Preparation of Analogues with Modified Pyridine Rings

One prominent method for modifying the pyridine core is through palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol, an analogue featuring a significant modification to the pyridine backbone, has been achieved. researchgate.net This process involves the coupling of 6-bromo-3-pyridinol with (3,5-bis(trifluoromethyl)phenyl)boronic acid. researchgate.net This Suzuki coupling reaction demonstrates a viable pathway for introducing complex aryl substituents onto the pyridine ring, thereby creating a new library of compounds with potentially altered chemical and physical properties.

Another approach involves building the desired substituted ring system from acyclic precursors. The synthesis of pyrazole (B372694) derivatives bearing the 3,5-bis(trifluoromethyl)phenyl moiety illustrates this principle, although it results in a different heterocyclic core. mdpi.com The reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid, followed by reaction with a Vilsmeier-Haack reagent, creates a pyrazole aldehyde. mdpi.com This aldehyde can then be further functionalized. mdpi.com While not a direct modification of a pre-existing pyridine, this bottom-up approach is a powerful strategy for creating diverse heterocyclic structures, including potentially novel pyridine analogues, by selecting different starting materials for the cyclocondensation step.

These synthetic methodologies allow for the systematic alteration of the pyridine ring associated with the bis(trifluoromethyl)phenyl structure, leading to a diverse range of analogues for further investigation.

Role as an Intermediate in Agrochemical Synthesis (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine)

Pyridinol derivatives, including structures related to this compound, are valuable intermediates in the synthesis of agrochemicals due to the reactivity of the pyridinol moiety. The hydroxyl group can be readily replaced, making it a key synthon for producing halogenated pyridines. A prominent example of this is the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a crucial intermediate for numerous crop-protection products. smolecule.comnih.gov

While many industrial routes to 2,3,5-DCTF start from materials like 3-picoline, alternative syntheses highlight the role of hydroxylated pyridine precursors. nih.govresearchoutreach.org One documented pathway involves the synthesis of 2,3-dihydroxy-5-trifluoromethylpyridine, which is subsequently chlorinated to yield the target 2,3,5-DCTF. google.com This transformation underscores the principle of using pyridinol or dihydroxypyridine compounds as direct precursors to chloropyridines. The chlorination step replaces the hydroxyl groups with chlorine atoms, a critical functionalization for the subsequent synthesis of active agrochemical ingredients. google.com

2,3,5-DCTF is in high demand as it serves as a key building block for a variety of pesticides. nih.govresearchoutreach.org Several methods exist for its production, often involving the chlorination and subsequent fluorination of precursors like 2-chloro-5-methylpyridine (B98176) or 2,3-dichloro-5-trichloromethylpyridine. nih.govalfa-chemical.comgoogle.com The conversion of the trichloromethyl group to the trifluoromethyl group is typically achieved through a chlorine-fluorine exchange reaction using anhydrous hydrogen fluoride (B91410) (HF). alfa-chemical.comgoogle.com

The resulting 2,3,5-DCTF is a versatile intermediate used in the manufacture of high-efficiency herbicides, insecticides, and fungicides. alfa-chemical.comjubilantingrevia.com

Theoretical and Computational Chemistry of 3,5 Bis Trifluoromethyl Pyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule like 3,5-bis(trifluoromethyl)pyridin-2-ol. These calculations provide insights into its geometry, stability, and electronic characteristics, which govern its reactivity.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and electron distribution of molecules. A typical study would involve geometry optimization to find the most stable conformation of this compound. This process calculates key geometric parameters.

For related trifluoromethyl-substituted aromatic compounds, DFT calculations are often performed using functionals like B3LYP with a basis set such as 6-311+G(d,p), which provides a good balance of accuracy and computational cost. mdpi.com Such a study on this compound would yield a data table of optimized bond lengths and angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific published data was not found.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C2-O | Data not available |

| N1-C2 | Data not available | |

| C3-C(F3) | Data not available | |

| C5-C(F3) | Data not available | |

| Bond Angles | N1-C2-C3 | Data not available |

| C3-C4-C5 | Data not available | |

| O-C2-N1 | Data not available |

Electronic properties such as the molecular electrostatic potential (MEP) would also be calculated. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the electron-withdrawing trifluoromethyl groups would be expected to create significant electron deficiency on the pyridine (B92270) ring, while the hydroxyl group's oxygen atom would be an electron-rich site.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.net

A computational study would determine the energies of these orbitals and map their spatial distribution. For a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO was located on the amide nitrogen, and the LUMO was distributed over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com For this compound, the HOMO would likely be localized on the oxygen and the pyridinone ring, while the LUMO would be distributed across the pyridine ring, influenced by the electron-withdrawing CF3 groups.

Table 2: Hypothetical Frontier Molecular Orbital Properties (Illustrative) This table is for illustrative purposes only, as specific published data was not found.

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Mechanistic Elucidation Through Computational Modeling

While this compound can be used as a ligand in coordination chemistry and catalysis, specific computational studies modeling its role in reaction mechanisms were not found. smolecule.com Such studies are vital for understanding how the ligand influences the catalytic process at a molecular level.

Computational modeling is frequently used to identify transition states—the highest energy points along a reaction coordinate. By locating and characterizing the transition state structures for each step in a catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination), chemists can understand the kinetics and feasibility of the proposed mechanism. This analysis would involve calculating the vibrational frequencies to confirm the presence of a single imaginary frequency, which is characteristic of a true transition state.

Prediction and Understanding of Ligand Effects on Selectivity

The electronic and steric properties of a ligand like this compound are critical in determining the selectivity (e.g., regioselectivity, enantioselectivity) of a catalytic reaction. The strong electron-withdrawing nature of the two trifluoromethyl groups would significantly alter the electronic properties of a metal center it is coordinated to.

Computational models can predict how these ligand effects translate into selectivity. By comparing the transition state energies for pathways leading to different products, researchers can calculate the predicted product ratios. For example, steric clashes between the ligand and the substrate in a particular transition state might raise its energy, favoring an alternative pathway and leading to a different regio- or stereoisomer. This predictive power allows for the in silico screening of various ligands to identify the most promising candidates for achieving high selectivity in a desired chemical transformation.

Computational Assessment of Regio-, Chemo-, and Stereoselectivity

Correlation of Computational Data with Experimental Observations

Similarly, the scientific literature lacks detailed reports that explicitly correlate computational data with experimental observations for the reaction selectivity of this compound. The validation of theoretical predictions against experimental results is a critical aspect of computational chemistry. This process typically involves synthesizing the compound, performing reactions under controlled conditions, and analyzing the product mixture to determine the observed selectivity. These experimental findings would then be compared with the computationally predicted outcomes. Such correlative studies are essential for refining computational models and demonstrating their predictive power. The absence of such published research for this compound means that a comparative analysis and the presentation of correlated data are not possible at this time.

While the potential for insightful computational studies on this compound is clear, the current body of public research has yet to fully explore this specific area.

Emerging Applications in Materials Science

A Versatile Building Block for Advanced Material Synthesis

The compound 3,5-Bis(trifluoromethyl)pyridin-2-ol is increasingly recognized for its utility as a fundamental component in the construction of complex molecular architectures. nih.gov Its inherent chemical reactivity and structural features allow for its incorporation into a diverse array of organic and hybrid materials, enabling the fine-tuning of their physical and chemical properties.

Crafting Organic and Hybrid Materials with Bespoke Properties

The design of novel materials with specific, predictable properties is a cornerstone of modern materials science. The unique electronic nature of this compound, stemming from the potent electron-withdrawing capacity of the two trifluoromethyl groups, makes it an invaluable synthon in this pursuit. These trifluoromethyl groups can significantly alter the electronic landscape of resulting materials, influencing factors such as thermal stability, solubility, and intermolecular interactions. This allows for the rational design of materials with enhanced performance characteristics for targeted applications.

Expanding the Horizons of Polymer Chemistry

In the field of polymer chemistry, the incorporation of fluorinated building blocks like this compound can impart a range of desirable properties to the resulting polymers. The trifluoromethyl groups can enhance thermal stability, chemical resistance, and modify the optical and electronic properties of the polymer chains. While specific examples of polymerization directly involving this compound are not yet widely reported in publicly available literature, the broader class of trifluoromethylated pyridine (B92270) derivatives is actively being explored for the creation of high-performance polymers. The hydroxyl group on the pyridin-2-ol moiety provides a reactive site for polymerization reactions, suggesting its potential for integration into various polymer backbones, such as polyesters, polyethers, and polyurethanes, to create materials with advanced functionalities.

Illuminating the Future of Optoelectronic Materials

The distinct electronic properties of this compound make it a particularly interesting candidate for research in optoelectronic materials. The presence of the trifluoromethyl groups can significantly influence the energy levels of the molecular orbitals, which is a critical factor in determining the photophysical behavior of a material.

A Building Block for Near-Infrared (NIR) Fluorescence

The development of materials that fluoresce in the near-infrared (NIR) region of the electromagnetic spectrum is of great interest for a variety of applications, including bio-imaging and optical communications. The strong electron-withdrawing nature of the trifluoromethyl groups in this compound can be leveraged to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in larger conjugated systems. This is a key strategy in the design of molecules that absorb and emit light at longer wavelengths, pushing their fluorescence into the NIR region. By incorporating this pyridine derivative into larger chromophoric systems, researchers can potentially create novel NIR fluorescent materials with tailored emission properties.

Exploring the Potential for Organic Single-Molecule White-Light Emission

The creation of single-molecule white-light emitting materials is a significant goal in the development of next-generation lighting and display technologies. This typically requires a molecule to exhibit broad emission across the visible spectrum or to have multiple emissive states. The introduction of trifluoromethyl groups, as seen in this compound, can influence intramolecular charge transfer (ICT) characteristics and promote the formation of exciplexes or excimers, which can lead to broad or dual emission. While direct reports on the use of this compound for this specific application are scarce, the fundamental properties of trifluoromethylated pyridines suggest a promising avenue for exploration in the design of novel single-molecule white-light emitters.

Future Research Directions and Unaddressed Challenges

Exploration of Unconventional Reactivity Patterns

The electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the pyridine (B92270) ring and the hydroxyl group in 3,5-bis(trifluoromethyl)pyridin-2-ol. While standard reactions such as nucleophilic substitution of the hydroxyl group and electrophilic substitution on the ring are known, future research should focus on exploring less conventional reactivity. smolecule.com

One area of interest is the investigation of novel cycloaddition reactions. The electron-deficient nature of the pyridine ring could make it a suitable partner in Diels-Alder or other pericyclic reactions with electron-rich dienophiles, a reactivity pattern not commonly observed in simple pyridine systems. Furthermore, the activation of C-H bonds on the pyridine ring for direct functionalization presents a significant challenge and an opportunity for developing novel synthetic methodologies.

Recent studies on other trifluoromethyl-substituted pyridinols have revealed unexpected reaction mechanisms. For instance, the reaction of lithiated methoxyallene (B81269) with nitriles has been shown to produce trifluoromethyl-substituted pyridinols through an intriguing transformation involving an allenyl iminium intermediate. nih.gov Exploring analogous unconventional synthetic routes starting from or leading to this compound could unveil new and efficient ways to construct complex fluorinated molecules.

Key Research Questions:

Can this compound participate in unconventional cycloaddition reactions?

What new methodologies can be developed for the direct C-H functionalization of the pyridine ring in this compound?

Are there novel, unexpected reaction pathways to synthesize or derivatize this compound?

Development of Sustainable and Environmentally Benign Synthetic Routes

The current synthetic methods for producing trifluoromethylated pyridines often rely on harsh reaction conditions, hazardous reagents, and multi-step procedures which can generate significant chemical waste. nih.gov A major challenge lies in the development of more sustainable and environmentally friendly synthetic routes to this compound and its derivatives.

Future research should prioritize the use of "green" chemistry principles. This includes the exploration of catalytic methods that minimize waste and energy consumption. For example, the development of Rh(III)-catalyzed C–H functionalization for the synthesis of fluorinated pyridines, which can be performed in air, represents a step in the right direction. nih.gov Applying such methodologies to the synthesis of this compound could offer a more sustainable alternative to existing protocols.

Furthermore, the direct C-H fluorination of pyridine rings using reagents like silver(II) fluoride (B91410) offers a promising avenue for reducing the reliance on pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. orgsyn.orgresearchgate.net The use of organocatalysts, such as 3,5-bis(trifluoromethyl) phenylammonium triflate, for the synthesis of pyridine derivatives also presents a greener alternative to metal-based catalysts. jourcc.com

| Synthetic Approach | Potential Advantages |

| Catalytic C-H Functionalization | Atom economy, reduced waste |

| Direct C-H Fluorination | Fewer synthetic steps, avoidance of pre-functionalization |

| Organocatalysis | Lower toxicity, milder reaction conditions |

| Flow Chemistry | Improved safety, scalability, and efficiency |

Exploring the use of flow chemistry for the synthesis of this compound could also offer significant advantages in terms of safety, scalability, and reaction control, contributing to a more sustainable manufacturing process.

Advancements in Catalytic Efficiency and Selectivity

Improving the efficiency and selectivity of catalytic processes for the synthesis and functionalization of this compound is a critical area for future research. While palladium-catalyzed cross-coupling reactions are valuable tools, challenges related to catalyst stability, turnover numbers, and regioselectivity often remain. beilstein-journals.org

A key focus should be on the design and development of novel ligands for transition metal catalysts that can enhance their performance in reactions involving fluorinated substrates. Highly hindered phosphine (B1218219) ligands, for example, have been shown to facilitate the reductive elimination step in palladium-catalyzed trifluoromethylation reactions. beilstein-journals.org The development of catalysts specifically tailored for the unique electronic properties of this compound could lead to significant improvements in reaction yields and selectivities.

Furthermore, the field of organocatalysis offers exciting possibilities. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has emerged as a powerful hydrogen-bond donor catalyst for a variety of organic transformations. rsc.org Investigating the potential of this and other organocatalysts to promote novel and selective reactions of this compound could open up new synthetic avenues. The high regioselectivity observed in the 3-position-selective C(sp²)-H trifluoromethylation of pyridine derivatives using a hydrosilylation activation strategy highlights the potential for developing highly selective transformations. chemistryviews.org

Integration into Multifunctional Material Systems

The unique properties of this compound, including its thermal stability, lipophilicity, and ability to engage in hydrogen bonding, make it an attractive building block for the creation of multifunctional materials. smolecule.com While its use in agrochemicals and as a pharmaceutical intermediate is established, its potential in materials science remains largely untapped. smolecule.comresearchoutreach.org

Future research should explore the incorporation of the this compound motif into polymers, metal-organic frameworks (MOFs), and other advanced materials. The strong electron-withdrawing nature of the trifluoromethyl groups can be exploited to tune the electronic and optical properties of these materials. For instance, polymers containing this moiety may exhibit interesting properties for applications in organic electronics or as gas separation membranes.

The ability of the pyridin-2-ol tautomer to act as a ligand for metal ions suggests its potential use in the construction of novel coordination polymers and MOFs. smolecule.com These materials could have applications in catalysis, gas storage, or sensing. The hydrogen-bonding capabilities of the pyridinol group could also be harnessed to create self-assembling supramolecular structures with unique functions.

Potential Applications in Materials Science:

Polymers: For organic electronics, high-performance coatings, and gas separation membranes.

Metal-Organic Frameworks (MOFs): For catalysis, gas storage, and chemical sensing.

Liquid Crystals: The rigid, polar nature of the molecule could be beneficial.

Supramolecular Assemblies: Through hydrogen bonding for the development of functional gels or capsules.

A systematic investigation into the synthesis and characterization of materials incorporating this compound is needed to fully realize its potential in this area.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 3,5-bis(trifluoromethyl)pyridin-2-ol in laboratory settings?

- Methodological Answer : Proper handling requires adherence to OSHA and EPA guidelines. Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks, as trifluoromethylated compounds may release toxic fumes under thermal stress. Store in a cool, dry environment away from oxidizers and strong acids/bases. Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride) for hazard mitigation strategies, including spill containment using inert absorbents like vermiculite .

Q. What synthetic routes are viable for preparing this compound?

- Methodological Answer : While direct synthesis data are limited, analogous trifluoromethylated pyridines (e.g., 3-nitro-5-(trifluoromethyl)pyridin-2-ol) suggest two approaches:

Halogen-Trifluoromethyl Exchange : React 3,5-dibromopyridin-2-ol with a trifluoromethylation agent (e.g., CF₃Cu or Ruppert-Prakash reagent) under palladium catalysis.

Directed Ortho-Metalation : Use a pyridine derivative with directing groups (e.g., -OH) to install trifluoromethyl groups via electrophilic substitution.

Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies CF₃ group environments (δ ~ -60 to -70 ppm). ¹H NMR resolves aromatic protons (δ 7–9 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~263.1 g/mol).

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions of the hydroxyl group.

Cross-reference with NIST Chemistry WebBook data for validation .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the acidity and reactivity of the hydroxyl group in this compound?

- Methodological Answer : The -CF₃ groups significantly lower the pKa of the -OH group (estimated pKa ~4–5 vs. ~8–10 for unsubstituted pyridin-2-ol) due to inductive effects. This enhances its deprotonation under mild basic conditions, facilitating reactions like nucleophilic substitution or coordination to metal centers. Computational studies (DFT) can quantify electronic effects by analyzing charge distribution and frontier molecular orbitals .

Q. Can this compound act as a ligand in transition-metal catalysis?

- Methodological Answer : The hydroxyl and pyridinic nitrogen atoms provide potential binding sites. Test coordination with metals (e.g., Pd, Cu) under inert conditions. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands. Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against traditional ligands like bipyridine. Stability studies (TGA/DSC) assess thermal decomposition thresholds .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of trifluoromethylated pyridinols?

- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Reproduce synthesis and purification steps rigorously. Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Validate purity via elemental analysis (C, H, N, F) and compare with PubChem or NIST data. Collaborate with crystallography facilities to confirm structural assignments .

Q. What role does this compound play in modulating drug-like properties in medicinal chemistry?

- Methodological Answer : The -CF₃ groups improve metabolic stability and lipophilicity (logP ~2.5–3.0), enhancing blood-brain barrier penetration. In vitro assays (e.g., cytochrome P450 inhibition) assess pharmacokinetics. Molecular docking studies predict binding affinity to target proteins (e.g., kinases). Compare with non-fluorinated analogs to quantify fluorine-specific effects .

Notes

- Data Sources : Prioritized peer-reviewed databases (PubChem, NIST) and safety guidelines. Excluded commercial platforms per instructions.

- Methodological Rigor : Emphasized experimental validation, computational modeling, and cross-disciplinary techniques (e.g., synthetic chemistry, spectroscopy).

- Safety and Compliance : Aligned with OSHA and institutional protocols for hazardous materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.